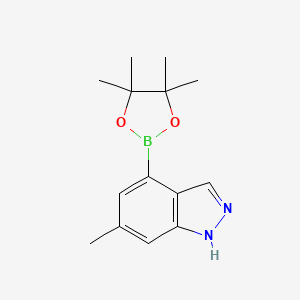
(2R,3R)-2-Hydroxy-3-nitropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is a chiral compound with two stereocenters at positions 2 and 3, both having the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, Wittig olefination, and ring-closing metathesis are key chemical transformations used in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalysts or engineered microorganisms. For instance, engineered Serratia marcescens has been used for the efficient production of optically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-Hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a keto acid, while reduction can produce an amino acid derivative.
Aplicaciones Científicas De Investigación
(2R,3R)-2-Hydroxy-3-nitropentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a chiral intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Hydroxy-3-nitropentanoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze the reduction of the nitro group to an amine group. This interaction can lead to the formation of bioactive compounds that exert various effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-Hydroxy-3-methylpentanoic acid: This compound has similar stereochemistry but differs in the functional groups attached to the carbon chain.
(2R,3R)-2,3-Butanediol: This compound is used as a chiral auxiliary and has applications in asymmetric synthesis.
Uniqueness
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which makes it a valuable intermediate in the synthesis of various chiral compounds.
Propiedades
Fórmula molecular |
C5H9NO5 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2R,3R)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Clave InChI |
MGGPRPIBQJGVCS-QWWZWVQMSA-N |
SMILES isomérico |
CC[C@H]([C@H](C(=O)O)O)[N+](=O)[O-] |
SMILES canónico |
CCC(C(C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


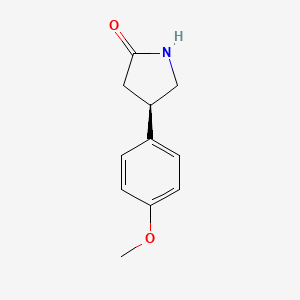

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
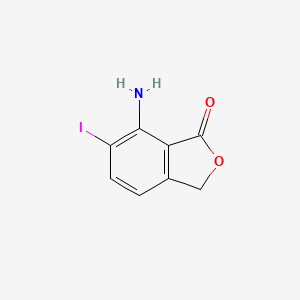
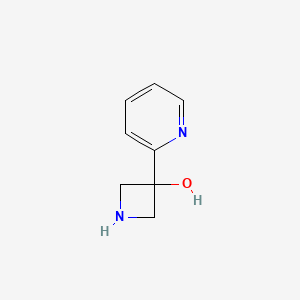
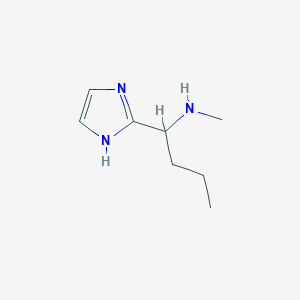
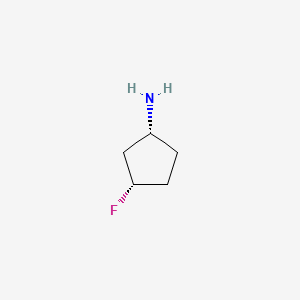
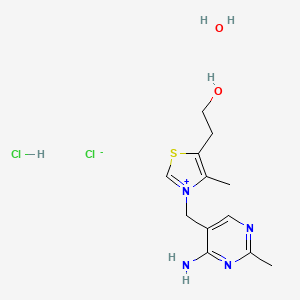

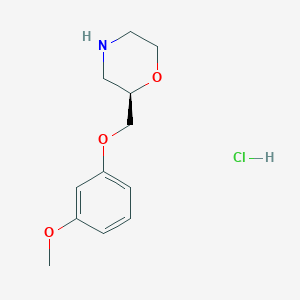
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
